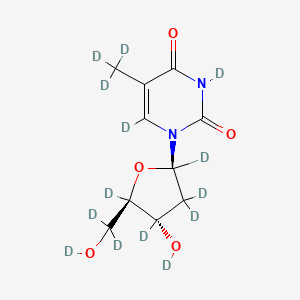
Thymidine-d14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine-d14 is a deuterium-labeled form of thymidine, a pyrimidine deoxynucleoside. Thymidine is a specific precursor of deoxyribonucleic acid and is used as a cell synchronizing agent. This compound is primarily used in scientific research to study DNA synthesis and cell cycle dynamics .
準備方法
Synthetic Routes and Reaction Conditions
Thymidine-d14 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the thymidine molecule. The synthesis involves the selective replacement of hydrogen atoms with deuterium atoms in the thymidine structure. This process can be achieved through various chemical reactions, including catalytic hydrogenation and deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas and thymidine as starting materials. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain this compound in its pure form .
化学反応の分析
Types of Reactions
Thymidine-d14 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: this compound can be reduced to form deuterated thymidine analogs.
Substitution: This compound can undergo substitution reactions to replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various deuterated thymidine analogs and derivatives, which are used in further scientific research and applications .
科学的研究の応用
Thymidine-d14 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Used to synchronize cells in the S phase of the cell cycle, allowing researchers to study cell cycle dynamics and DNA replication.
Medicine: Used in the development of antiviral drugs and cancer treatments by studying the effects of thymidine analogs on DNA synthesis and cell proliferation.
Industry: Used in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science
作用機序
Thymidine-d14 exerts its effects by incorporating into the DNA molecule during DNA synthesis. The deuterium atoms in this compound replace the hydrogen atoms in the thymidine molecule, resulting in a stable and non-radioactive labeled DNA. This allows researchers to track and study DNA synthesis and cell cycle dynamics without the use of radioactive materials .
類似化合物との比較
Similar Compounds
Similar compounds to thymidine-d14 include:
Thymidine: The non-deuterated form of thymidine, commonly used in DNA synthesis studies.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used to label DNA during replication.
5-Chloro-2’-deoxyuridine (CldU): Another thymidine analog used in cell proliferation studies
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages over non-deuterated thymidine and other analogs. The incorporation of deuterium enhances the stability of the labeled DNA and allows for more precise and accurate tracking of DNA synthesis and cell cycle dynamics. Additionally, this compound is non-radioactive, making it safer and more convenient for use in various research applications .
特性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
256.31 g/mol |
IUPAC名 |
3,6-dideuterio-1-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,2D2,3D,4D2,6D,7D,8D,13D,14D/hD |
InChIキー |
IQFYYKKMVGJFEH-BVOBXSGPSA-N |
異性体SMILES |
[2H]C1=C(C(=O)N(C(=O)N1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


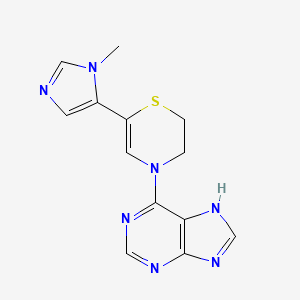
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
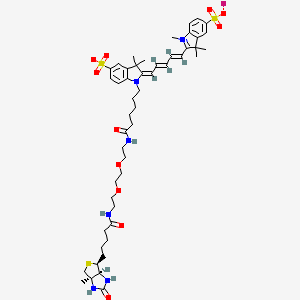
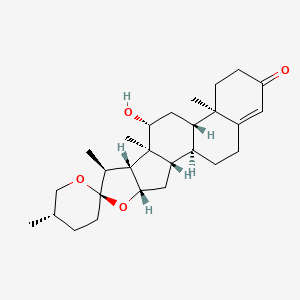
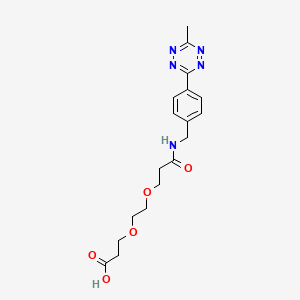
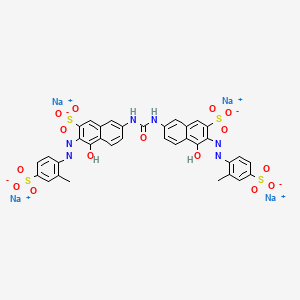
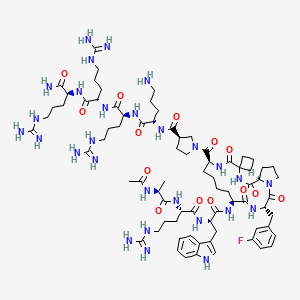
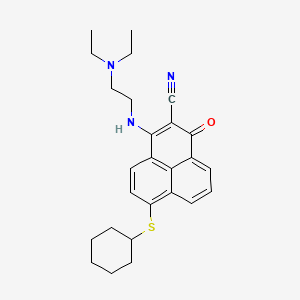
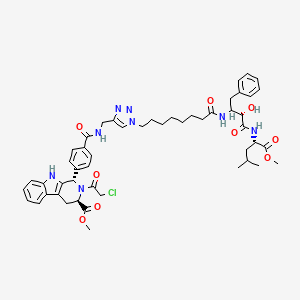
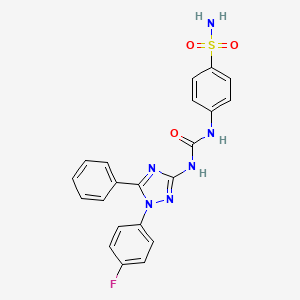
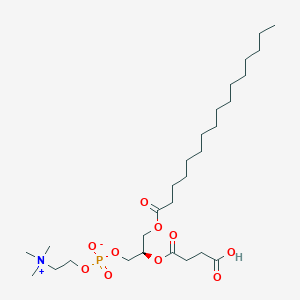
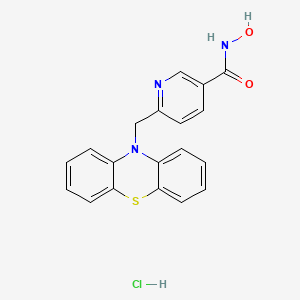
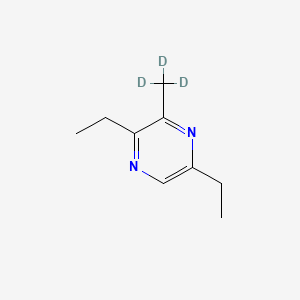
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
